molecular formula C12H16N2O2 B6611630 o-Toluamide, N-((dimethylcarbamoyl)methyl)- CAS No. 4468-14-8

o-Toluamide, N-((dimethylcarbamoyl)methyl)-

Cat. No.: B6611630
CAS No.: 4468-14-8
M. Wt: 220.27 g/mol
InChI Key: ZAKGCZIEMAQLGD-UHFFFAOYSA-N
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Description

o-Toluamide, N-((dimethylcarbamoyl)methyl)-: is a chemical compound with the molecular formula C11H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a toluamide group and a dimethylcarbamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Toluamide, N-((dimethylcarbamoyl)methyl)- typically involves the reaction of o-toluamide with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

o-Toluamide+Dimethylcarbamoyl chlorideo-Toluamide, N-((dimethylcarbamoyl)methyl)-\text{o-Toluamide} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{o-Toluamide, N-((dimethylcarbamoyl)methyl)-} o-Toluamide+Dimethylcarbamoyl chloride→o-Toluamide, N-((dimethylcarbamoyl)methyl)-

Industrial Production Methods

In an industrial setting, the production of o-Toluamide, N-((dimethylcarbamoyl)methyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

o-Toluamide, N-((dimethylcarbamoyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted toluamides.

Scientific Research Applications

o-Toluamide, N-((dimethylcarbamoyl)methyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-Toluamide, N-((dimethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-o-toluamide
  • N-Ethyl-o-toluamide
  • N-Propyl-o-toluamide

Uniqueness

o-Toluamide, N-((dimethylcarbamoyl)methyl)- is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-6-4-5-7-10(9)12(16)13-8-11(15)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKGCZIEMAQLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196272
Record name o-Toluamide, N-((dimethylcarbamoyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4468-14-8
Record name o-Toluamide, N-((dimethylcarbamoyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluamide, N-((dimethylcarbamoyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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